molecular formula C18H17N3O4 B2867016 (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid CAS No. 882224-02-4

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2867016
CAS No.: 882224-02-4
M. Wt: 339.351
InChI Key: DPGJUSMDSPFBNH-UVTDQMKNSA-N
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Description

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Biological Activity

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid, a compound characterized by its complex structure and diverse functional groups, has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.35 g/mol. The compound features a pyrazole ring, which is known for its significant biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
Purity≥95%

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

A study demonstrated that pyrazole derivatives could inhibit the growth of prostate cancer cell lines (DU 145) with IC50 values in the micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in tumor progression .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol exhibits significant inhibition of these cytokines, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy .

Study on Anticancer Properties

In a recent study, researchers synthesized a series of pyrazole derivatives, including (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol. The synthesized compounds were tested against human cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint inflammation when treated with (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-pheny)pyrazol, supporting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-18(24)14(11-19)10-15-12-21(9-8-16(22)23)20-17(15)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9H2,1H3,(H,22,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJUSMDSPFBNH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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